2-[(1-Tert-butyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methyl]-1,3-thiazole
Overview
Description
2-[(1-Tert-butyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methyl]-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiazole ring fused with a pyridoindole structure, which is further substituted with a tert-butyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Tert-butyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methyl]-1,3-thiazole typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to control reaction parameters precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Tert-butyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methyl]-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
2-[(1-Tert-butyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methyl]-1,3-thiazole has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an anti-cancer agent due to its ability to inhibit the proliferation of cancer cells.
Biological Research: The compound is used in biological studies to understand its mechanism of action and its effects on cellular pathways.
Industrial Applications: It is also explored for its potential use in the development of new pharmaceuticals and as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of 2-[(1-Tert-butyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methyl]-1,3-thiazole involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in cell proliferation and survival. Molecular docking studies have shown that this compound can bind to the active site of tyrosine kinases, thereby inhibiting their activity and leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: This compound shares a similar pyridoindole core but lacks the thiazole ring and tert-butyl group.
tert-Butyl 1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate: This compound has a similar structure but with a carboxylate group instead of the thiazole ring.
Uniqueness
The uniqueness of 2-[(1-Tert-butyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methyl]-1,3-thiazole lies in its combined structural features, which contribute to its distinct biological activities. The presence of the thiazole ring and tert-butyl group enhances its stability and binding affinity to molecular targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
2-[(1-tert-butyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methyl]-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3S/c1-19(2,3)18-17-14(13-6-4-5-7-15(13)21-17)8-10-22(18)12-16-20-9-11-23-16/h4-7,9,11,18,21H,8,10,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAJRTPPCJYCLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C2=C(CCN1CC3=NC=CS3)C4=CC=CC=C4N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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